![molecular formula C20H23NO3S B607781 GSK2200150A CAS No. 1443138-53-1](/img/structure/B607781.png)
GSK2200150A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK2200150A is an antimycobacterial agent identified by high-throughput screening (HTS) campaigns . It has been found to be effective against Mycobacterium tuberculosis, demonstrating a minimal inhibitory concentration (MIC) of 0.38 µM .
Molecular Structure Analysis
The molecular formula of GSK2200150A is C20H23NO3S . The formal name is 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6’,7’-dihydro-spiro[piperidine-4,4’-[4H]thieno[3,2-c]pyran] .Physical And Chemical Properties Analysis
GSK2200150A is a solid substance . It has a molecular weight of 357.5 . It is soluble in DMF and DMSO at 25 mg/ml, and in ethanol at 10 mg/ml .科学研究应用
Antimycobacterial Agent
GSK2200150A is known as a spirocyclic antimycobacterial agent . It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis , with minimal inhibitory concentrations (MICs) of 0.38 and 1.6 µM, respectively .
Tuberculosis Treatment
Due to its antimycobacterial properties, GSK2200150A has potential applications in the treatment of tuberculosis . Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health concern, and new treatments are continually being sought.
Bacterial Diseases
Beyond tuberculosis, GSK2200150A may have broader applications in the treatment of bacterial diseases . Its antimycobacterial activity suggests it could be effective against a range of bacterial pathogens.
Immunology & Inflammation
GSK2200150A falls under the research area of Immunology & Inflammation . Therefore, it might have potential applications in studying immune responses and inflammation processes, although more research would be needed to confirm this.
Infectious Disease
Given its antimycobacterial properties, GSK2200150A could be used in the research of infectious diseases . It could provide insights into the mechanisms of infection and help in the development of new therapeutic strategies.
High-throughput Screening (HTS)
GSK2200150A was identified as an anti-tuberculosis (TB) agent through a high-throughput screening (HTS) campaign . Therefore, it serves as a valuable compound in drug discovery and development processes.
作用机制
Target of Action
GSK2200150A is an anti-tuberculosis (TB) agent identified by a high-throughput screening (HTS) campaign . The primary target of GSK2200150A is the virulent strain of Mycobacterium tuberculosis (H37Rv) .
Mode of Action
It is known that gsk2200150a interacts with its target, the h37rv strain ofMycobacterium tuberculosis, inhibiting its growth . The compound’s interaction with its target results in significant antimycobacterial activity .
Biochemical Pathways
It is known that the compound has a significant impact on the growth ofMycobacterium tuberculosis . The downstream effects of this interaction likely involve disruption of essential biological processes within the bacteria, leading to its inhibited growth .
Pharmacokinetics
The compound’s strong antimycobacterial activity suggests that it may have favorable bioavailability .
Result of Action
The primary result of GSK2200150A’s action is the inhibition of the growth of the H37Rv strain of Mycobacterium tuberculosis . This leads to a significant reduction in the bacteria’s ability to proliferate, thereby exerting its anti-tuberculosis effect .
Action Environment
The action of GSK2200150A can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with it or its target. Additionally, the stability of GSK2200150A may be influenced by factors such as temperature and pH . .
安全和危害
属性
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPMBWORFWNGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。